molecular formula C5H7Br2N3 B6344550 3,5-Dibromo-1-propyl-1H-1,2,4-triazole CAS No. 1240567-54-7

3,5-Dibromo-1-propyl-1H-1,2,4-triazole

Cat. No. B6344550
CAS RN: 1240567-54-7
M. Wt: 268.94 g/mol
InChI Key: GAUPJKRMWAPFQY-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-propyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H7Br2N3 . It is used in organic synthesis . The compound has a molecular weight of 268.94 .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole consists of a triazole ring substituted with two bromine atoms and a propyl group . The SMILES string representation of the molecule is Brc1n[nH]c(Br)n1 .


Physical And Chemical Properties Analysis

3,5-Dibromo-1-propyl-1H-1,2,4-triazole is a solid . It has a density of 2.6±0.1 g/cm3 . The boiling point is 364.8±25.0 °C at 760 mmHg . The compound has a molar refractivity of 32.2±0.3 cm3 .

Scientific Research Applications

Medicinal Chemistry

3,5-Dibromo-1-propyl-1H-1,2,4-triazole: has been explored for its potential as a scaffold in the design of new pharmaceutical compounds. Its structural motif is found in several bioactive molecules, and modifications to the triazole ring can lead to compounds with promising anticancer properties . The bromine substituents are particularly useful for further chemical modifications, which can enhance the biological activity of the resulting compounds.

Industrial Chemistry

In the industrial sector, this compound serves as a precursor in the synthesis of various chemicals. Its derivatives are used as antibacterial, antidepressant, antiviral, antitumoral, and anti-inflammatory agents . Additionally, they find applications as pesticides, herbicides, dyes, lubricants, and analytical reagents.

Environmental Science

The environmental applications of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole include its use as an intermediate in the synthesis of herbicides . These herbicides can help manage weed growth, contributing to more efficient agricultural practices and potentially reducing the environmental impact of farming.

Analytical Chemistry

In analytical chemistry, triazole derivatives are utilized for their ability to form stable complexes with various metals. This property is beneficial in the development of new analytical reagents that can be used for the detection and quantification of metal ions in different samples .

Materials Science

The triazole ring system is known for its ability to enhance the properties of materials. 3,5-Dibromo-1-propyl-1H-1,2,4-triazole can be incorporated into polymers to improve their thermal stability, mechanical strength, and resistance to degradation. This makes it valuable in the creation of advanced materials for various applications .

Biochemistry

In biochemistry, the triazole core is recognized for its mimicry of the peptide bond, which allows it to interact with biological systems in unique ways. It can be used to modify peptides and proteins, leading to new insights into enzyme function and protein-protein interactions .

Agricultural Chemistry

3,5-Dibromo-1-propyl-1H-1,2,4-triazole: is also significant in agricultural chemistry. Its derivatives can act as growth regulators, fungicides, or insecticides, contributing to the protection of crops and ensuring food security .

Polymer Chemistry

In polymer chemistry, the compound’s ability to act as a building block for high-performance polymers is of great interest. It can be used to synthesize polymers with specific functionalities, such as conductivity or biocompatibility, which are essential for developing new materials for electronics, medical devices, and other technological applications .

properties

IUPAC Name

3,5-dibromo-1-propyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br2N3/c1-2-3-10-5(7)8-4(6)9-10/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUPJKRMWAPFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-propyl-1H-1,2,4-triazole

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